molecular formula C15H19N3O4S B254200 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide

Cat. No. B254200
M. Wt: 337.4 g/mol
InChI Key: MRHLYUHAHGYWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide, also known as MTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTB is classified as a thiadiazole derivative and is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide is not fully understood. However, it is believed that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide exerts its biological activities by modulating various signaling pathways in cells. For example, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide has also been found to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide has been found to exhibit various biochemical and physiological effects. For example, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in cells. Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide has also been shown to inhibit the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily verified using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide has been extensively studied for its biological activities, making it a well-characterized compound for experimental use. However, there are some limitations to using N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in some experimental settings.

Future Directions

There are several future directions for the study of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research could be conducted to explore the anti-cancer properties of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide and its potential use in cancer therapy. Another potential direction is to investigate the effects of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide on other signaling pathways in cells, such as the phosphoinositide 3-kinase (PI3K) signaling pathway, and to determine its potential therapeutic applications in diseases associated with dysregulated signaling pathways.

Synthesis Methods

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide can be synthesized using a multi-step process that involves the reaction of 2-amino-5-methoxymethyl-1,3,4-thiadiazole with 4-(4-methoxyphenoxy)butanoyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide has also been found to exhibit anti-viral properties by inhibiting the replication of the hepatitis C virus.

properties

Product Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide

InChI

InChI=1S/C15H19N3O4S/c1-20-10-14-17-18-15(23-14)16-13(19)4-3-9-22-12-7-5-11(21-2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,16,18,19)

InChI Key

MRHLYUHAHGYWKY-UHFFFAOYSA-N

SMILES

COCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC

Origin of Product

United States

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